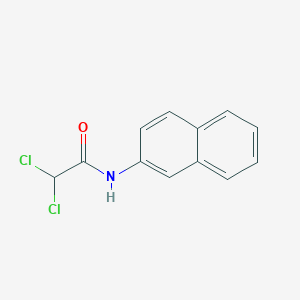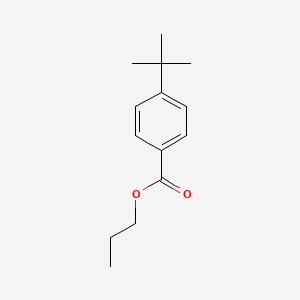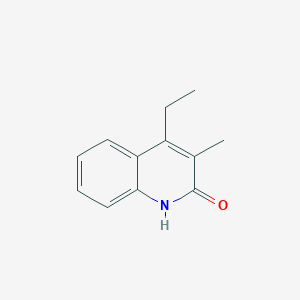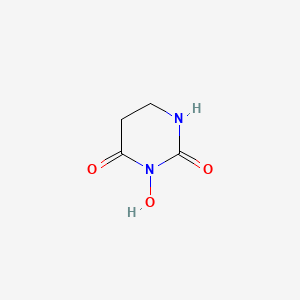![molecular formula C22H22O2S B14740402 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene CAS No. 5324-91-4](/img/structure/B14740402.png)
1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the sulfonylation of a phenylethyl derivative followed by methylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic catalysts for electrophilic substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Benzene Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
1-Methyl-4-(phenylmethyl)benzene: Similar structure but lacks the sulfonyl group, resulting in different chemical properties.
4-Methylphenylsulfonylbenzene: Contains a sulfonyl group but differs in the position and nature of other substituents.
Uniqueness: 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene is unique due to the presence of both a sulfonyl group and a phenylethyl chain, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
5324-91-4 |
|---|---|
Molecular Formula |
C22H22O2S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene |
InChI |
InChI=1S/C22H22O2S/c1-17-8-12-20(13-9-17)22(19-6-4-3-5-7-19)16-25(23,24)21-14-10-18(2)11-15-21/h3-15,22H,16H2,1-2H3 |
InChI Key |
MPBXOOAOOBIXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



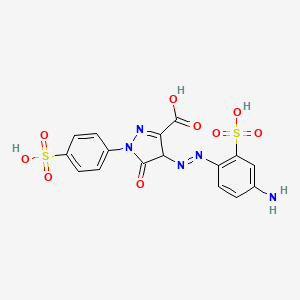
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
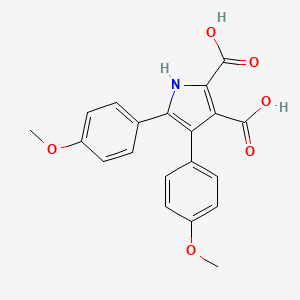
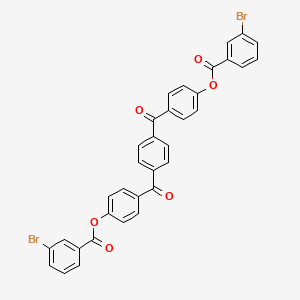
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)

